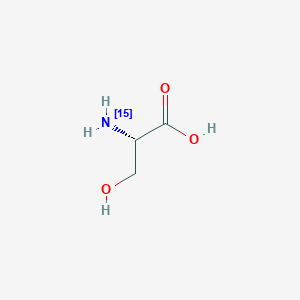

L-Serine-15N

描述

BenchChem offers high-quality L-Serine-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Serine-15N including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(15N)azanyl-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-GZPBOPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)[15NH2])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318039 | |

| Record name | L-Serine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-32-9 | |

| Record name | L-Serine-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59935-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Serine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Principles and Applications of 15N Isotopic Labeling

For researchers, scientists, and drug development professionals, understanding the nuances of molecular interactions is paramount. 15N isotopic labeling has emerged as a powerful and versatile tool, offering precise insights into protein metabolism, structure, and dynamics.[1] This guide provides a comprehensive exploration of the core principles, methodologies, and applications of 15N isotopic labeling, grounded in scientific integrity and practical expertise.

The Fundamental Principle: Making the Invisible, Visible

At its core, isotopic labeling is a technique that introduces a "heavy" non-radioactive (stable) isotope into a molecule to act as a tracer.[2] Nitrogen, a fundamental component of amino acids and nucleic acids, predominantly exists as the 14N isotope. 15N, a stable isotope of nitrogen, possesses an additional neutron, increasing its atomic mass.[1] This subtle difference in mass is the key that unlocks a wealth of information.

The low natural abundance of 15N (approximately 0.37%) ensures that incorporating it into biomolecules creates a distinct mass signature that can be readily detected by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers.[3][] This allows researchers to track the fate of labeled molecules within complex biological systems, providing a window into intricate cellular processes.[1]

Key Advantages of 15N Labeling:

-

Non-Radioactive and Safe: As a stable isotope, 15N does not decay or emit radiation, making it safe for long-term experiments, including those involving live cells and whole organisms, without the safety concerns associated with radioactive isotopes.[1][3]

-

Minimal Perturbation: The chemical properties of a 15N-labeled molecule are nearly identical to its unlabeled counterpart, ensuring that its biological function and behavior remain unaltered.[]

-

Versatility in Detection: 15N-labeled compounds can be analyzed by a range of powerful analytical techniques, most notably Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Core Applications in Research and Drug Development

The ability to trace and quantify nitrogen-containing biomolecules has made 15N labeling indispensable across various scientific disciplines.

Quantitative Proteomics: Unraveling Protein Dynamics

In quantitative proteomics, 15N metabolic labeling is a cornerstone for accurately measuring changes in protein abundance between different biological states.[5] This is often achieved through a strategy known as Stable Isotope Labeling in Mammals (SILAM), where an entire organism, such as a mouse, is fed a diet containing a 15N-enriched source, like Spirulina.[6] This results in the comprehensive labeling of its proteome.

The labeled proteome then serves as an internal standard. When mixed with an unlabeled (14N) sample from a different experimental condition, the relative abundance of each protein can be determined by comparing the signal intensities of the "heavy" (15N) and "light" (14N) peptide pairs in a mass spectrometer.[5][6] This approach minimizes experimental variability introduced during sample preparation, leading to highly accurate and reproducible quantification.[7][8]

Structural Biology: Elucidating Protein Structure and Function with NMR

15N labeling is essential for protein analysis using NMR spectroscopy. The most abundant nitrogen isotope, 14N, has nuclear properties that result in broad and often undetectable NMR signals. In contrast, 15N has a nuclear spin of 1/2, which produces sharp, well-resolved signals, making it ideal for high-resolution NMR studies.[1][9]

By uniformly labeling a protein with 15N, researchers can perform a variety of multidimensional NMR experiments, such as the 1H-15N HSQC (Heteronuclear Single Quantum Coherence) experiment.[10] This experiment provides a unique signal for each amino acid residue in the protein, creating a "fingerprint" of the protein's folded state. This technique is invaluable for:

-

Determining 3D protein structures.

-

Studying protein dynamics and conformational changes. [10]

-

Mapping protein-ligand and protein-protein interaction sites. [10]

Drug Discovery and Development: From Target Validation to Pharmacokinetics

In the pharmaceutical industry, 15N labeling accelerates various stages of the drug development pipeline.[1] It provides critical insights into a drug's mechanism of action, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body).[11]

Key applications include:

-

Target Validation: Confirming the interaction of a drug candidate with its intended protein target.

-

Metabolic Studies: Tracing the metabolic fate of a drug within an organism to identify its metabolites.[11][12]

-

ADME Studies: Characterizing the Absorption, Distribution, Metabolism, and Excretion of a drug candidate, which are critical parameters for assessing its safety and efficacy.[12]

Methodologies: A Practical Guide

The successful implementation of 15N labeling experiments requires careful planning and execution. The choice of methodology depends on the research question, the biological system, and the analytical technique to be used.

Metabolic Labeling Workflow for Quantitative Proteomics

Metabolic labeling involves introducing a 15N-labeled nutrient source into the growth medium of cells or the diet of an organism.[8] The organism's own cellular machinery then incorporates the heavy isotope into its proteins.[6]

A Generalized Experimental Workflow:

Step-by-Step Protocol for Cell Culture Labeling:

-

Cell Culture: Grow two separate populations of cells. One in standard ("light") medium containing 14N nitrogen sources, and the other in "heavy" medium where the primary nitrogen source (e.g., ammonium chloride or specific amino acids) is replaced with its 15N-labeled counterpart.[13]

-

Harvest and Mix: Once the cells have reached the desired density and labeling efficiency, harvest both populations and mix them in a 1:1 ratio based on cell number or protein concentration.[14]

-

Protein Extraction and Digestion: Lyse the mixed cells to extract the total protein content. Then, digest the proteins into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a tandem mass spectrometer (MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ only in mass due to the 15N incorporation.[15]

-

Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the light and heavy forms of each peptide.[16] This ratio reflects the change in protein abundance between the two experimental conditions.

Protein Expression and Purification for NMR Studies

For structural biology applications using NMR, the target protein is typically overexpressed in a bacterial system, most commonly E. coli.[10]

Step-by-Step Protocol for Protein Expression:

-

Bacterial Culture: Grow the E. coli strain containing the plasmid for the protein of interest in a minimal medium.[10]

-

Isotopic Labeling: The sole nitrogen source in the minimal medium should be a 15N-labeled compound, such as 15NH4Cl.[10]

-

Protein Expression Induction: Once the bacterial culture reaches a specific density, induce the overexpression of the target protein.

-

Cell Harvest and Lysis: Harvest the bacterial cells and lyse them to release the cellular contents.

-

Protein Purification: Purify the 15N-labeled target protein from the cell lysate using chromatography techniques.

-

NMR Sample Preparation: Prepare the purified protein in a suitable buffer for NMR analysis.

Data Analysis and Interpretation: Making Sense of the Signals

The data generated from 15N labeling experiments require specialized software and careful interpretation.

Mass Spectrometry Data Analysis

For quantitative proteomics, software packages are used to:

-

Identify peptides and proteins: By matching the experimental MS/MS spectra to theoretical spectra from a protein sequence database.

-

Quantify peptide ratios: By calculating the area under the curve for the light (14N) and heavy (15N) peptide peaks.[16]

-

Correct for incomplete labeling: The efficiency of 15N incorporation may not always be 100%. It is crucial to determine the labeling efficiency and adjust the calculated peptide ratios accordingly to ensure accurate quantification.[13][17]

Table 1: Key Parameters in 15N Labeling Data Analysis

| Parameter | Description | Importance |

| Labeling Efficiency | The percentage of nitrogen atoms in a molecule that have been successfully replaced with 15N. | Incomplete labeling can lead to inaccurate quantification if not corrected.[17] |

| 14N/15N Ratio | The ratio of the signal intensity of the unlabeled peptide to the labeled peptide. | Directly reflects the relative abundance of the protein in the two samples.[7] |

| False Discovery Rate (FDR) | A statistical measure of the rate of false positive identifications. | Ensures the reliability of the protein identifications.[14] |

NMR Data Analysis

In NMR, the analysis of 15N-labeled protein spectra involves:

-

Resonance Assignment: Assigning each peak in the 1H-15N HSQC spectrum to a specific amino acid residue in the protein's sequence.[10]

-

Structural Calculations: Using the assigned resonances and other NMR data to calculate the three-dimensional structure of the protein.

-

Interaction Studies: Monitoring changes in the chemical shifts of the peaks upon the addition of a ligand or binding partner to identify the interaction site.

Troubleshooting Common Challenges

While powerful, 15N labeling experiments can present challenges.

-

Incomplete Labeling: Achieving high labeling efficiency is critical for accurate quantification.[17] This can be influenced by the duration of labeling, the purity of the 15N source, and the metabolic state of the organism.[14]

-

Isotopic Scrambling: In some cases, the 15N label can be metabolically transferred from the intended molecule to other molecules, which can complicate data interpretation.[18]

-

Data Complexity: The datasets generated, particularly in proteomics, can be large and complex, requiring sophisticated bioinformatic tools and expertise for analysis.[19]

The Future of 15N Isotopic Labeling

The field of isotopic labeling is continually evolving. Advances in mass spectrometry and NMR technology are enabling the analysis of increasingly complex biological systems with greater sensitivity and resolution. Furthermore, the development of new labeling strategies and data analysis algorithms will continue to expand the applications of 15N labeling in basic research and drug development, promising even deeper insights into the intricate molecular landscape of life.

References

-

Current Protocols in Protein Science. (n.d.). Using 15 N-Metabolic Labeling for Quantitative Proteomic Analyses. Retrieved from [Link]

- Tao. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.

-

Filiou, M. D., et al. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology. Retrieved from [Link]

-

Koller, A., et al. (2013). Quantitative Proteomics Using 15N SILAC Mouse. Open Access Pub. Retrieved from [Link]

-

Naumann, C., et al. (2011). Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii. Molecular & Cellular Proteomics. Retrieved from [Link]

-

Krijgsveld, J., et al. (2003). Quantitative Proteomics by Metabolic Labeling of Model Organisms. Molecular & Cellular Proteomics. Retrieved from [Link]

-

Claeys, M., et al. (2009). Quantitative proteomics using uniform 15N-labeling, MASCOT, and the trans-proteomic pipeline. Semantic Scholar. Retrieved from [Link]

-

Xu, S.-L., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. Retrieved from [Link]

-

Xu, S.-L., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. Retrieved from [Link]

- Cambridge Isotope Laboratories, Inc. (n.d.). 15N Stable Isotope Labeling Data Analysis.

-

Li, Y., et al. (2023). Novel 15N Metabolic Labeling-Based Large-Scale Absolute Quantitative Proteomics Method for Corynebacterium glutamicum. Analytical Chemistry. Retrieved from [Link]

-

Higman, V. A. (2012, October 31). 15N - Protein NMR. Retrieved from [Link]

-

Nardo, L., et al. (2018). 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Scientific Reports. Retrieved from [Link]

-

Tugarinov, V., & Kay, L. E. (2005). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology. Retrieved from [Link]

-

Biology Stack Exchange. (2016, June 21). Why is nitrogen isotopic labelling required for protein NMR?. Retrieved from [Link]

-

Xu, S.-L., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship.org. Retrieved from [Link]

- MedChemExpress. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers.

- BenchChem. (2025). Minimizing isotopic scrambling in 15N labeling experiments.

- BenchChem. (2025, December). An In-depth Technical Guide to 13C and 15N Isotopic Labeling.

-

Xu, S.-L., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Frontiers in Plant Science. Retrieved from [Link]

-

Barbour, M., & Cernusak, L. (n.d.). 15N labeling. PROMETHEUS – Protocols. Retrieved from [Link]

- University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies.

- Xu, S.-L., et al. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector.

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

He, X.-H., et al. (2009). Use of 15N stable isotope to quantify nitrogen transfer between mycorrhizal plants. Journal of Plant Ecology. Retrieved from [Link]

- Eurisotop. (n.d.). Stable Isotope Labeling in Mammals with 15N Spirulina.

-

JoVE. (2022, July 5). Multiprotein Complexes: 15N Metabolic Labeling & Quantitative Mass Spectrometry l Protocol Preview [Video]. YouTube. Retrieved from [Link]

-

Silantes. (2023, December 3). The Advantages of Using Stable Isotope-Labeled Nucleic Acids. Retrieved from [Link]

-

Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, May 9). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Retrieved from [Link]

-

Parker, J. L., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. Retrieved from [Link]

-

Lapek, J. D., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Low, T. Y., & Heck, A. J. R. (2008). Metabolic labeling of model organisms using heavy nitrogen (15N). Methods in Molecular Biology. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, July 14). Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform. Retrieved from [Link]

-

Plank, M. (2014, January 11). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?. ResearchGate. Retrieved from [Link]

Sources

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurisotop.com [eurisotop.com]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biology.stackexchange.com [biology.stackexchange.com]

- 10. protein-nmr.org.uk [protein-nmr.org.uk]

- 11. metsol.com [metsol.com]

- 12. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 13. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 14. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]

- 16. ckisotopes.com [ckisotopes.com]

- 17. biorxiv.org [biorxiv.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. semanticscholar.org [semanticscholar.org]

L-Serine-15N applications in neurological disorder research

In the landscape of neurological drug development, static biomarker snapshots are no longer sufficient. We must understand flux—the rate and direction of metabolic traffic. L-Serine is not merely a structural amino acid; it is the metabolic distinct node linking protein synthesis, one-carbon metabolism (1CM), and neuroactive lipid synthesis.

The utilization of L-Serine-15N (Nitrogen-15 stable isotope) allows researchers to decouple de novo synthesis from uptake and definitively map the causality of neurotoxicity in three critical domains:

-

HSAN1: Distinguishing canonical sphingolipids from neurotoxic deoxysphingolipids.

-

ALS: Quantifying the competitive inhibition of the environmental toxin BMAA.

-

Schizophrenia/NMDA Hypofunction: Tracing the astrocyte-neuron shuttle of D-Serine.[1]

This guide details the experimental protocols and mechanistic logic for deploying L-Serine-15N in high-impact neurological research.

Mechanistic Foundations: The Serine Node

To design valid experiments, one must visualize the divergence points where L-Serine-15N acts as a tracer.

Figure 1: The Serine Metabolic Divergence (DOT Diagram) This diagram illustrates the three critical fates of L-Serine nitrogen in the brain.

Caption: L-Serine-15N traces three divergent pathways. In HSAN1, it tracks sphingolipid rescue (Green). In ALS, it competes with BMAA (Red). In NMDA signaling, it tracks D-Serine synthesis (Yellow).

Application I: HSAN1 & Sphingolipid Metabolism

The Challenge: Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is caused by SPTLC1/2 mutations that shift enzyme substrate affinity from Serine to Alanine.[2] This produces 1-deoxysphingolipids (1-deoxySL), which are neurotoxic.[3][4] The Solution: Use L-Serine-15N to prove that high-dose supplementation forces the enzyme back to canonical sphingolipid synthesis.

Experimental Protocol: 15N-Flux Lipidomics

Objective: Quantify the ratio of newly synthesized Sphinganine-15N (canonical) vs. unlabeled Deoxysphinganine (toxic).

-

Cell Model: Patient-derived fibroblasts (HSAN1) or HEK293T overexpressing mutant SPTLC1.

-

Media Prep: DMEM deficient in Serine/Glycine.

-

Pulse Labeling:

-

Add L-Serine-15N (98% enrichment) at physiological (0.4 mM) and therapeutic (2.0 mM) concentrations.

-

Incubation: 24–48 hours.

-

-

Lipid Extraction (Modified Bligh & Dyer):

-

Pellet cells, wash with PBS.

-

Resuspend in Methanol:Chloroform (2:1) + Internal Standard (e.g., C17-Sphinganine).

-

Incubate at 37°C for 1 hour; add Chloroform and 1M KCl; centrifuge to separate phases.

-

Collect lower organic phase (lipids).

-

-

LC-MS/MS Analysis:

-

Target: Sphinganine (Sa) and Deoxysphinganine (dSa).

-

Mass Shift Logic:

-

Native Sa (M+0): Unlabeled.

-

Tracer Sa (M+1): Contains 15N from L-Serine-15N.[5]

-

dSa (M+0): Derived from unlabeled Alanine (background).

-

-

Data Interpretation Table:

| Metabolite | Precursor (Substrate) | Mass Shift (M+H)+ | Interpretation |

| Sphinganine (Sa) | L-Serine-14N | 302.3 Da | Endogenous synthesis (background) |

| Sphinganine-15N | L-Serine-15N | 303.3 Da | Therapeutic rescue flux |

| 1-Deoxysphinganine | L-Alanine-14N | 286.3 Da | Pathological toxin (Mutant SPT activity) |

Key Insight: A successful therapeutic intervention (e.g., Serine supplementation) is validated only if the M+1 Sphinganine peak intensity increases significantly while the absolute abundance of 1-Deoxysphinganine decreases.

Application II: ALS & BMAA Competition

The Challenge: The cyanotoxin BMAA (β-N-methylamino-L-alanine) mimics L-Serine and is misincorporated into neuroproteins, causing unfolding and aggregation (TDP-43 pathology). The Solution: Competitive inhibition assays using L-Serine-15N.

Protocol: Competitive Incorporation Assay

-

System: SH-SY5Y neuronal cells.

-

Treatment Groups:

-

Control: L-Serine-14N.

-

Toxin: BMAA (500 µM).

-

Rescue: BMAA (500 µM) + L-Serine-15N (Increasing gradients: 500 µM, 2 mM, 10 mM).

-

-

Protein Isolation:

-

Lyse cells, precipitate proteins (TCA precipitation) to remove free amino acids.

-

Hydrolyze proteins (6N HCl, 110°C, 24h).

-

-

Derivatization & Detection:

-

Derivatize hydrolysate (e.g., AccQ-Tag).

-

Analyze via LC-MS/MS.[6]

-

-

Validation Logic:

-

Monitor the L-Serine-15N peak in the protein hydrolysate.

-

Success Metric: As L-Serine-15N concentration increases, the ratio of BMAA in the protein fraction should decrease. The 15N label confirms that the "rescue" is due to direct replacement by the supplemented Serine, not just metabolic signaling.

-

Application III: NMDA Receptor & D-Serine Flux

The Challenge: D-Serine is a potent NMDA co-agonist.[7] In Schizophrenia, levels are often low; in excitotoxicity (stroke), levels are high. Distinguishing whether D-Serine comes from local synthesis (Serine Racemase) or uptake is difficult. The Solution: In vivo microdialysis with L-Serine-15N perfusion.

Protocol: In Vivo Brain Flux

-

Subject: Rat model (e.g., SRR knockout vs. Wildtype).

-

Administration: Intravenous infusion or direct microdialysis perfusion of L-Serine-15N .

-

Sampling: Collect extracellular fluid (ECF) via microdialysis probe in the hippocampus.

-

Chiral Analysis:

-

Must separate D- and L-isomers.[6]

-

Column: Chiralpak QN-AX or similar enantioselective column.

-

-

Flux Calculation:

-

Measure L-Serine-15N (M+1) and D-Serine-15N (M+1) .

-

Turnover Rate (Flux): Calculated by the rate of appearance of D-Serine-15N relative to the precursor L-Serine-15N enrichment.

-

Figure 2: Experimental Workflow (DOT Diagram)

Caption: Standardized workflow for quantitative isotopic tracing of Serine metabolites.

References

-

Dunlop, R. A., et al. (2013). "The non-protein amino acid BMAA is misincorporated into human proteins in place of L-serine causing protein misfolding and aggregation."[8][9][10] PLOS ONE.

-

Garofalo, K., et al. (2011). "Oral L-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1."[3] The Journal of Clinical Investigation.

-

Metcalf, J. S., et al. (2017). "L-Serine: a Potential Therapy for Neurodegenerative Disease."[4][11][12][13][14] Neurotoxicity Research.

-

Murtas, G., et al. (2020).[15] "The Mammalian Serine Racemase: A Key Enzyme in D-Serine Physiology and Pathology." Biomolecules.[3][4][5][7][11][12][16]

-

Gantner, M., et al. (2019). "L-serine deficiency elicits intracellular accumulation of cytotoxic deoxysphingolipids and lipid body formation." Nature Communications.

Sources

- 1. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. biorxiv.org [biorxiv.org]

- 4. Randomized trial of l-serine in patients with hereditary sensory and autonomic neuropathy type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The amino acid L-serine shows efficacy in treating patients with mutations in GRIN genes [clinicbarcelona.org]

- 8. researchgate.net [researchgate.net]

- 9. neals.org [neals.org]

- 10. The non-protein amino acid BMAA is misincorporated into human proteins in place of L-serine causing protein misfolding and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ScholarWorks@Arcadia - Capstone Showcase: How The Amino Acid L-Serine Provides Neuroprotection Against L-BMAA Induced Alzheimer’s Disease [scholarworks.arcadia.edu]

- 12. excli.de [excli.de]

- 13. L-Serine, an Endogenous Amino Acid,Neuroprotective Agent for Neurological Disease, Alzheimer | Kristen Sparrow, MD [ksparrowmd.com]

- 14. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Metabolism of HSAN1- and T2DM-associated 1-deoxy-sphingolipids inhibits the migration of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Precision Tracking of Nitrogen Flux: A Technical Guide to L-Serine-15N Tracing

Executive Summary

Nitrogen metabolism is the engine of cellular proliferation, driving the synthesis of nucleotides, amino acids, and lipids. While carbon tracing (

This technical guide provides a rigorous framework for designing, executing, and interpreting L-Serine-(

Part 1: Mechanistic Foundations

The Serine Nitrogen Hub

L-Serine is not merely a protein building block; it is a metabolic node.[1][2][3] Unlike glucose, which fuels the TCA cycle, serine’s nitrogen is selectively partitioned into three distinct fates. Understanding these bifurcations is critical for experimental design.

-

The Folate Cycle & Purine Synthesis: via Serine Hydroxymethyltransferase (SHMT).[3][4] Serine donates a carbon to the folate pool (generating Glycine) and retains its nitrogen in Glycine. This Glycine-(

N) is then incorporated into the purine ring (Positions N7) and glutathione. -

Sphingolipid Biosynthesis: via Serine Palmitoyltransferase (SPT).[5] Serine condenses with Palmitoyl-CoA.[5] Crucially, the nitrogen atom is preserved in the sphingoid base (sphinganine/ceramide), making

N-Serine the gold standard for tracking de novo lipid synthesis. -

Transsulfuration: via Cystathionine

-Synthase (CBS). Serine condenses with homocysteine. The serine nitrogen is retained in the resulting Cysteine, while the homocysteine nitrogen is released as ammonium (via CGL).

Pathway Visualization

The following diagram maps the flow of

Figure 1: Metabolic fate of the L-Serine nitrogen atom.[1][2][3][4] Blue indicates the tracer source; Green indicates direct nitrogen retention; Yellow indicates secondary incorporation; Red indicates release as free ammonia.

Part 2: Experimental Design & Methodology

Tracer Selection Strategy

-

L-Serine-(

N): Use when the specific question involves nitrogen partitioning (e.g., "Is serine the source of nitrogen for tumor sphingolipids?"). -

L-Serine-[U-

C,-

Recommendation: For initial scoping, use the dual-labeled tracer to validate that your

N signal isn't due to recycling via ammonia.

-

Cell Culture Protocol (Self-Validating)

This protocol ensures steady-state labeling, critical for kinetic analysis.

Reagents:

-

Dialyzed Fetal Bovine Serum (dFBS): Mandatory to remove background unlabeled serine.

-

Custom DMEM/RPMI: Serine/Glycine-free base.

Workflow:

-

Adaptation Phase (24h): Passage cells into medium containing dFBS and unlabeled L-Serine (0.4 mM) to adapt to the dialyzed serum conditions.

-

Labeling Phase (12-48h): Replace medium with [

N]-L-Serine medium.-

Concentration: Match physiological levels (typically 0.4 mM).

-

Duration:

-

Glycine/Purines: 6–12 hours (Fast turnover).

-

Sphingolipids: 24–48 hours (Slow turnover).

-

-

-

Quenching: Rapidly wash with ice-cold saline (0.9% NaCl). Do not use PBS if analyzing phosphate metabolites, though for nitrogen tracing, PBS is acceptable.

-

Extraction: Add 80% MeOH/20% H2O (pre-chilled to -80°C). Scrape cells and transfer to dry ice immediately.

Analytical Detection (LC-HRMS)

High-Resolution Mass Spectrometry (HRMS) is required to resolve the neutron mass shift.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) – Amide columns (e.g., Waters XBridge Amide) are superior for retaining polar amino acids like Serine and Glycine.

-

Mobile Phase:

-

A: 20 mM Ammonium Acetate + 0.1% NH4OH in Water (pH 9.0).

-

B: Acetonitrile.

-

-

MS Mode: Negative Mode (often better for amino acids/central carbon metabolites) or Positive Mode (required for Sphingolipids).

Workflow Diagram

Figure 2: Step-by-step workflow for stable isotope tracing using L-Serine-15N.

Part 3: Data Interpretation & Reference Values

Quantitative Analysis

Data should be reported as Mass Isotopomer Distribution (MID) or Fractional Enrichment .

Formula for Fractional Enrichment:

Representative Data: Serine Fate in Cancer Cells

The following table summarizes typical enrichment values observed in cancer cells (e.g., HCT116) treated with [

| Metabolite | Expected Labeling (M+X) | Typical Enrichment (%) | Biological Interpretation |

| L-Serine | M+1 | >95% | Validates tracer uptake and media conditions. |

| Glycine | M+1 | 40–80% | High flux through SHMT (mitochondrial/cytosolic). |

| Glutamate | M+1 | 5–15% | Indicates transamination (Ser -> Pyr -> TCA -> Glu). |

| Sphinganine | M+1 | 20–50% | Direct incorporation via SPT (rate-limiting step). |

| ATP (Purine) | M+1, M+2, M+3 | 10–30% | Nitrogen contribution from Glycine (N7) and Aspartate. |

| Cysteine | M+1 | 10–40% | Flux through Transsulfuration (CBS activity). |

Note: Low Glycine enrichment (<20%) in the presence of high Serine enrichment suggests a defect in SHMT activity or significant dilution from extracellular Glycine uptake.

Troubleshooting & Validation

-

The "Scrambling" Problem: If you see high labeling in Glutamate or Alanine, it indicates high transaminase activity. Serine is being converted to Pyruvate (releasing

NH-

Check: Compare Glutamate M+1 to Glycine M+1. If Glu > Gly, your signal is dominated by ammonia recycling, not direct flux.

-

-

Back-Exchange: Serine and Glycine can interconvert rapidly. To determine directionality, perform a reverse experiment using [

N]-Glycine.

References

-

Metabolite profiling and stable isotope tracing in sorted subpopulations of mammalian cells. Source: Nature Protocols (via NIH) URL:[Link] Relevance: Establishes the robustness of

N enrichment in amino acids during cell sorting and extraction. -

Serine restriction alters sphingolipid diversity to constrain tumor growth. Source:[8] Nature (via NIH) URL:[Link] Relevance: Demonstrates the use of serine tracing to link amino acid availability to toxic deoxysphingolipid synthesis (SPT promiscuity).

-

The phosphorylated pathway of serine biosynthesis links plant growth with nitrogen metabolism. Source: Plant Physiology URL:[Link] Relevance: Provides detailed

N-labeling experiments showing the flux of serine nitrogen into nucleotides and amino acids. -

Tracing the nitrogen metabolites of glycine using

N-glycine and mass spectrometry. Source: Rapid Communications in Mass Spectrometry (via PubMed) URL:[Link] Relevance: Complements Serine tracing by detailing the downstream detection of purines (ATP, ADP) derived from the Serine-Glycine node. -

Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling. Source: Frontiers in Physiology URL:[Link] Relevance: A specific protocol for distinguishing de novo synthesized sphingolipids using L-Serine isotopes.[5]

Sources

- 1. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid | MDPI [mdpi.com]

- 2. Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis | bioRxiv [biorxiv.org]

- 3. The serine–glycine–one-carbon metabolic network orchestrates changes in nitrogen and sulfur metabolism and shapes plant development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SHMT1-RNA interaction dynamically regulates serine and glycine concentration in cells | bioRxiv [biorxiv.org]

- 5. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. researchgate.net [researchgate.net]

- 8. Serine restriction alters sphingolipid diversity to constrain tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Proteomic Inquiry: A Technical Guide to L-Serine-15N in Metabolic Tracing

Introduction: Beyond Static Proteomes - Unveiling Metabolic Dynamics with L-Serine-15N

In the intricate landscape of proteomics, the quest to understand cellular function has evolved from cataloging proteins to deciphering their dynamic interplay within metabolic networks. Stable isotope labeling has emerged as a revolutionary tool in this pursuit, allowing researchers to trace the metabolic fate of key nutrients and quantify dynamic changes in protein expression and metabolite flux.[1][2] Among the arsenal of stable isotope tracers, L-Serine labeled with Nitrogen-15 (L-Serine-¹⁵N) offers a unique and powerful lens through which to investigate a critical nexus of cellular metabolism.

Serine is not merely a building block for proteins; it is a central hub in cellular biochemistry, fueling essential pathways such as one-carbon metabolism, nucleotide synthesis, and redox homeostasis.[3][4][5] By introducing L-Serine-¹⁵N into a biological system, we can meticulously track the journey of its nitrogen atom as it is incorporated into a vast array of downstream biomolecules. This guide provides an in-depth exploration of the fundamental principles and practical applications of using L-Serine-¹⁵N in proteomics and metabolomics, tailored for researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism.

The Centrality of Serine Metabolism: Why Trace the ¹⁵N?

The strategic choice of L-Serine-¹⁵N as a tracer stems from serine's pivotal role in cellular metabolism. The nitrogen atom from serine is a key contributor to the nitrogenous bases of purine and pyrimidine nucleotides, essential for DNA and RNA synthesis.[6][7] Furthermore, through the one-carbon metabolism pathway, serine's metabolic derivatives are involved in the synthesis of other amino acids, such as glycine, and contribute to the methylation cycle.[4][8]

Dysregulation of serine metabolism is increasingly recognized as a hallmark of various diseases, including cancer.[7][9] Cancer cells often exhibit an increased demand for serine to support rapid proliferation and maintain redox balance.[7] Therefore, tracing the metabolic fate of L-Serine-¹⁵N can provide profound insights into disease mechanisms and identify potential therapeutic targets.

Mass Spectrometry and Data Analysis: Deciphering the Isotopic Signatures

High-resolution mass spectrometry, typically coupled with liquid chromatography (LC-MS), is the analytical cornerstone for detecting and quantifying ¹⁵N-labeled metabolites and peptides.

Metabolomics Data Analysis:

-

Isotopologue Distribution: The primary data output is the mass isotopologue distribution (MID) for each metabolite of interest. This reveals the relative abundance of molecules with different numbers of ¹⁵N atoms.

-

Correction for Natural Abundance: Raw MS data must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N) to accurately determine the fractional enrichment from the L-Serine-¹⁵N tracer. [10]* Metabolic Flux Analysis (MFA): Sophisticated computational models can be used to translate the MIDs into quantitative metabolic fluxes, providing a detailed map of the flow of nitrogen through the metabolic network. [11] Proteomics Data Analysis:

-

Peptide Identification and Quantification: Standard proteomics data analysis software can be used to identify peptides and proteins. For quantification, specialized algorithms are required to recognize and compare the peak intensities of the ¹⁴N and ¹⁵N-labeled peptide pairs. [12][13]* Determining Labeling Efficiency: The degree of ¹⁵N incorporation into the proteome can be calculated, which is crucial for accurate relative protein quantification. [14]Incomplete labeling can lead to an underestimation of protein abundance changes. [15]

Analytical Stage Key Objective Technical Approach Separation Resolve complex mixtures of metabolites and peptides. Liquid Chromatography (LC) Detection Measure the mass-to-charge ratio of ions with high accuracy. High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) Metabolite Analysis Determine fractional ¹⁵N enrichment and isotopologue distribution. MID analysis, correction for natural abundance. Proteomics Analysis Identify and quantify ¹⁴N vs. ¹⁵N peptide pairs. Database searching, specialized quantification software. | Flux Calculation | Quantify the rate of metabolic reactions. | Metabolic Flux Analysis (MFA) modeling. |

Table 2: Core Components of the Analytical and Data Processing Pipeline.

Applications in Drug Development: Illuminating Therapeutic Mechanisms

The ability of L-Serine-¹⁵N to probe the metabolic rewiring in disease states makes it an invaluable tool in drug discovery and development.

-

Target Engagement and Mechanism of Action: By treating L-Serine-¹⁵N labeled cells with a drug candidate, researchers can determine if the compound engages its intended target and modulates downstream metabolic pathways. For example, a drug targeting an enzyme in the nucleotide synthesis pathway would be expected to alter the incorporation of ¹⁵N from serine into purines and pyrimidines. [16]* Identifying Metabolic Vulnerabilities: Tracing serine metabolism can uncover metabolic dependencies in cancer cells that can be exploited for therapeutic intervention. For instance, if a cancer cell line shows a high flux of serine towards glutathione synthesis, it may be more susceptible to drugs that induce oxidative stress.

-

Biomarker Discovery: Alterations in serine metabolic pathways, as revealed by L-Serine-¹⁵N tracing, can serve as potential biomarkers for disease diagnosis, prognosis, or response to therapy.

Conclusion: A Dynamic View of Cellular Function

L-Serine-¹⁵N metabolic tracing provides a powerful and versatile platform for moving beyond static snapshots of the proteome to a dynamic understanding of cellular metabolism. By meticulously following the path of the ¹⁵N label, researchers can gain unprecedented insights into the intricate network of biochemical reactions that underpin cellular function in both health and disease. As a Senior Application Scientist, I am confident that the principles and protocols outlined in this guide will empower researchers to design and execute robust L-Serine-¹⁵N tracing experiments, ultimately accelerating discoveries in basic research and the development of novel therapeutics.

References

-

Jha, A., et al. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells. ResearchGate. [Link]

-

Lorkiewicz, P. K., et al. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. [Link]

-

Remes, P. M., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PubMed Central. [Link]

-

Filiou, M. D., et al. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed. [Link]

-

Culea, M., & Hachey, D. L. (1995). Determination of multiply labeled serine and glycine isotopomers in human plasma by isotope dilution negative-ion chemical ionization mass spectrometry. PubMed. [Link]

-

McClatchy, D. B., et al. (2007). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. PubMed Central. [Link]

-

Shrestha, J., et al. (2023). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers in Plant Science. [Link]

-

Bi, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]

-

Bi, R., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

-

Vazquez, A., et al. (2016). Characterization of the usage of the serine metabolic network in human cancer. PubMed Central. [Link]

-

Ducker, G. S., & Rabinowitz, J. D. (2017). Metabolomics and isotope tracing. PubMed Central. [Link]

-

Patterson, B. W., et al. (1993). Quantification of incorporation of [15N]ammonia into plasma amino acids and urea. PubMed. [Link]

-

Ma, X., et al. (2021). Serine, glycine and one-carbon metabolism in cancer (Review). PubMed Central. [Link]

-

Elia, I., & Fendt, S. M. (2016). Physiological impact of in vivo stable isotope tracing on cancer metabolism. PubMed Central. [Link]

-

Jha, A., et al. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells. PubMed Central. [Link]

-

Sullivan, M. R., et al. (2019). Cellular redox state constrains serine synthesis and nucleotide production to impact cell proliferation. PubMed Central. [Link]

-

Cambridge Isotope Laboratories, Inc. (n.d.). Cancer Metabolism. Eurisotop. [Link]

-

Jurtz, V. I., et al. (2021). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. MDPI. [Link]

-

Buescher, J. M., et al. (2015). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PubMed Central. [Link]

-

Wolosker, H., et al. (2024). Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. bioRxiv. [Link]

-

Ngo, B., et al. (2020). De Novo Serine Synthesis Is a Metabolic Vulnerability That Can Be Exploited to Overcome Sunitinib Resistance in Advanced Renal Cell Carcinoma. PubMed Central. [Link]

-

Maddocks, O. D. K., et al. (2017). One-carbon metabolism in cancer. PubMed Central. [Link]

-

Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. PubMed Central. [Link]

-

Al-Amoudi, M., et al. (2024). 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines. PubMed Central. [Link]

-

Springer Nature Experiments. (n.d.). Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells. Springer Nature Experiments. [Link]

-

The Stockwell Laboratory. (2024). Multimodal mass spectrometry imaging identifies cell-type-specific metabolic and lipidomic variation in the mammalian liver. The Stockwell Laboratory. [Link]

-

de Koning, T. J., et al. (2003). L-serine in disease and development. PubMed Central. [Link]

-

Jackson, A. A., et al. (1986). Metabolism of nonessential 15N-labeled amino acids and the measurement of human whole-body protein synthesis rates. PubMed. [Link]

-

Tabatabaie, L., et al. (2010). L-serine synthesis in the central nervous system: a review on serine deficiency disorders. PubMed. [Link]

-

Do, T. T., et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. PubMed Central. [Link]

-

de Falco, B., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. [Link]

-

Park, J. H., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). PubMed Central. [Link]

-

May, D., et al. (2007). New algorithm for 15N/14N quantitation with LC-ESI-MS using an LTQ-FT mass spectrometer. PubMed. [Link]

-

Furuya, S. (2004). An essential role for de novo biosynthesis of L-serine in CNS development. PubMed. [Link]

Sources

- 1. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One Carbon Metabolism: Key Pathways and Disease Associations - Creative Proteomics [creative-proteomics.com]

- 4. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-serine in disease and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. One-carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the usage of the serine metabolic network in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 13. New algorithm for 15N/14N quantitation with LC-ESI-MS using an LTQ-FT mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. De Novo Serine Synthesis Is a Metabolic Vulnerability That Can Be Exploited to Overcome Sunitinib Resistance in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Precision Isotope Engineering: Navigating 15N Natural Abundance in High-Fidelity Labeling

Executive Summary: The "Signal-to-Noise" Economic Reality

In drug development and structural biology, Nitrogen-15 (

For the application scientist, this scarcity presents a dual challenge:

-

In NMR: The low natural sensitivity requires expensive enrichment to achieve detectable signal-to-noise ratios (SNR) for proteins >10 kDa.[2]

-

In Mass Spectrometry (MS): The "background" natural abundance creates isotopic envelopes that distort quantification of labeled tracers, necessitating rigorous mathematical correction.[2]

This guide moves beyond standard textbook definitions to provide a field-tested framework for managing

Part 1: The Physics of Scarcity

The utility of

Table 1: Comparative Nuclear Properties of Nitrogen Isotopes

| Property | Nitrogen-14 ( | Nitrogen-15 ( | Impact on Experiment |

| Natural Abundance | 99.632% | 0.368% | |

| Nuclear Spin ( | 1 (Integer) | 1/2 (Fractional) | |

| Gyromagnetic Ratio ( | 1.934 | -2.713 | Negative |

| Relative Sensitivity | 1.00 | ~0.001 | Direct detection of |

| Common Artifacts | Quadrupolar broadening | Isotopic satellites | Natural abundance |

Expert Insight: The negative gyromagnetic ratio of

means that in heteronuclear NOE experiments, the signal intensity can actually be reduced or nulled if not properly managed with pulse sequences like refocused INEPT.

Part 2: The "Noise" Floor – Natural Abundance as a Contaminant

The Mass Spectrometry Challenge: Isotopic Envelopes

In quantitative proteomics (e.g., SILAC) or metabolic flux analysis, you are measuring the ratio of "heavy" (

The "light" peptide is not 100%

The Distortion:

If you ignore natural abundance, you will systematically underestimate the heavy-to-light ratio because the "light" channel contains spillover signal from natural

The NMR Challenge: Satellites

In high-concentration small molecule NMR, natural abundance

Part 3: Strategic Protocol – High-Efficiency 15N Labeling

This protocol is designed for bacterial expression (E. coli) of recombinant proteins for NMR/MS.[2] It prioritizes isotopic purity and cost-efficiency.[2]

Objective: Achieve >98%

The Self-Validating Workflow

Reagents:

-

M9 Minimal Media (Modified): No native nitrogen sources.[2]

- : >99% enrichment (Cambridge Isotope Laboratories or equivalent).[2]

-

Trace Elements: Critical for preventing metabolic stalls that lead to scrambling.[2]

Step-by-Step Methodology

-

Pre-Culture Adaptation (The "Training" Phase):

-

Do not inoculate directly from LB (rich media) to M9 (

).[2] The lag phase will induce proteolysis of unlabeled proteins, contaminating your sample. -

Protocol: Inoculate a single colony into 5 mL LB. Grow to OD600 ~0.[2]6. Pellet cells gently (3000 x g, 5 min). Resuspend in 5 mL M9 (

/unlabeled). Grow overnight. -

Why? This depletes internal rich-media nitrogen stores before introducing the expensive isotope.[2]

-

-

The Isotope Switch (The "Investment" Phase):

-

Dilute the adapted overnight culture 1:100 into the final production volume of M9 media containing 1 g/L

. -

Critical Checkpoint: Monitor OD600. When OD reaches 0.6–0.8, pause.

-

-

The "Phantom" Induction Check (Self-Validation):

-

Before inducing with IPTG, take a 1 mL aliquot.[2]

-

Spin down, lyse, and run a rapid Mass Spec (MALDI or ESI) on the total lysate.

-

Validation: Look for the mass shift of a known high-abundance housekeeping protein. If the mass shift corresponds to <95% labeling, do not induce. The culture is contaminated with exogenous

.[2]

-

-

Induction & Harvest:

Diagram 1: 15N Enrichment Decision & Workflow

Caption: Decision tree for

Part 4: Data Processing – Correcting for Natural Abundance

In Mass Spectrometry, the "heavy" signal is never pure.[2] The correction logic must account for the probability of naturally occurring

The Correction Logic (Algorithm)

When analyzing flux or occupancy, use the following logic (implemented in tools like IsoCorrectoR or QN ):

-

Input: Raw intensities of isotopologues (

, -

Matrix Construction: Create a correction matrix based on the theoretical natural abundance of C, H, N, O, S.

-

Example: A peptide with 10 nitrogens has a probability

of having zero

-

-

Deconvolution: Solve the linear equation system

, where -

Output: Corrected tracer enrichment.

Diagram 2: MS Isotope Correction Workflow

Caption: Workflow for mathematically stripping natural abundance noise from MS datasets.

Part 5: Applications in Drug Discovery[5][6]

Fragment-Based Drug Discovery (FBDD)

-

Technique:

- -

Mechanism: Small molecule fragments bind to the target protein, causing chemical shift perturbations (CSPs) in the amide backbone signals.

-

Role of

: The -

Causality: Binding events alter the electronic environment of specific amides, shifting the

frequency. This maps the binding site physically on the protein structure.[2]

Metabolic Flux Analysis (Target Validation)

-

Technique: LC-MS/MS with

-Glutamine tracers.[5] -

Mechanism: Cancer cells often display "glutamine addiction."[2] By feeding cells

-Gln, researchers track the flow of nitrogen into nucleotides and amino acids. -

Impact: If a drug candidate inhibits a specific enzyme (e.g., Glutaminase), the flow of

into downstream metabolites will cease. This provides mechanistic proof of target engagement inside the cell.[2]

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. "Isotopic Compositions of the Elements 2013." Pure and Applied Chemistry, 2016.[2] Link

-

Kay, L. E., et al. "Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity."[2] Journal of the American Chemical Society, 1992. Link

-

Heinrich, P., et al. "Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR."[6] Scientific Reports, 2018.[6] Link

-

Cambridge Isotope Laboratories. "Isotope Labeling of Proteins for NMR Spectroscopy." Application Note. Link

-

Protein Prospector. "15N Metabolic Labeling Quantification Workflow." UCSF Mass Spectrometry Facility.[2] Link

Sources

- 1. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 4. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

Technical Deep Dive: L-Serine as a Neuroprotective Therapeutic

The following technical guide provides a comprehensive analysis of L-serine’s neuroprotective mechanisms, experimental validation, and clinical translation.

Target Audience: Drug Development Professionals, Neurobiologists, and Translational Scientists.

Executive Summary

L-serine is often dismissed as a non-essential amino acid, yet its role in the central nervous system (CNS) is obligate and rate-limiting for critical neuroprotective pathways.[1][2] It functions not merely as a protein building block, but as a metabolic linchpin governing sphingolipid biosynthesis , NMDA receptor modulation (via D-serine), and proteostatic fidelity .

Recent translational data identifies L-serine as a potent therapeutic candidate for Amyotrophic Lateral Sclerosis (ALS) and Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1). Its mechanism of action is dual-pronged:

-

Metabolic Rescue: Restoring substrate availability for Serine Palmitoyltransferase (SPT) to prevent the synthesis of neurotoxic deoxysphingolipids.

-

Proteostatic Defense: Competitively inhibiting the misincorporation of the environmental toxin BMAA (β-N-methylamino-L-alanine) into neuronal proteins, thereby mitigating ER stress and protein aggregation.

Part 1: Biosynthesis and Metabolic Centrality

In the CNS, L-serine synthesis is compartmentalized. While neurons require high levels of L-serine for sphingolipid synthesis and D-serine production, they lack sufficient expression of the biosynthetic enzymes (PHGDH, PSAT1, PSPH). Consequently, neurons rely on the Phosphorylated Pathway within astrocytes, creating a critical metabolic dependency.

The Astrocytic Serine Shunt

Astrocytes divert glucose from the glycolytic pathway to synthesize L-serine, which is then shuttled to neurons.[1] This "Serine Shunt" is the primary source of L-serine for neuronal survival.

Visualization: The Serine Metabolic Hub

The following diagram illustrates the flow from glycolysis to neuroactive metabolites, highlighting the critical nodes for therapeutic intervention.

Caption: L-Serine acts as a central hub. Therapeutic supplementation (Blue) drives protective pathways (Green) while competitively inhibiting pathological branches (Red) like BMAA misincorporation and deoxysphingolipid synthesis.

Part 2: Mechanisms of Neuroprotection

Mechanism A: The BMAA Misincorporation Hypothesis (ALS/Alzheimer's)

A leading hypothesis for sporadic ALS involves the environmental toxin BMAA , produced by cyanobacteria.[3][4][5][6] Structurally similar to L-serine, BMAA can be mistakenly charged onto serine tRNAs (tRNA-Ser) by seryl-tRNA synthetase.

-

Pathology: Misincorporation leads to protein misfolding, accumulation of ubiquitin-positive inclusions, and chronic Endoplasmic Reticulum (ER) stress (UPR activation).

-

L-Serine Rescue: High concentrations of L-serine outcompete BMAA for the active site of seryl-tRNA synthetase, restoring protein fidelity.

Mechanism B: Sphingolipid Homeostasis (HSAN1)

In HSAN1, mutations in the SPTLC1 or SPTLC2 subunits of Serine Palmitoyltransferase (SPT) alter substrate specificity.[7] The mutant enzyme promiscuously utilizes L-alanine or glycine instead of L-serine.[8]

-

Pathology: Production of 1-deoxysphingolipids (1-deoxySL).[8][9][10] These atypical lipids cannot be degraded and accumulate in neurons, causing mitochondrial toxicity and axonal retraction.

-

L-Serine Rescue: L-serine supplementation increases the cytosolic L-Ser/L-Ala ratio, forcing the mutant SPT enzyme to utilize its correct substrate, thereby suppressing 1-deoxySL production.

Part 3: Experimental Protocols (Technical Core)

To validate L-serine efficacy in a drug discovery pipeline, the following in vitro assay is the gold standard for assessing protection against proteotoxic stress.

Protocol: L-Serine Rescue of BMAA-Induced ER Stress

Objective: Quantify the ability of L-serine to prevent UPR activation in neuronal cells exposed to BMAA.[5]

Materials:

-

Cell Line: SH-SY5Y (Human Neuroblastoma) or iPSC-derived motor neurons.

-

Reagents: L-BMAA hydrochloride, L-Serine, MTT reagent, Antibodies (CHOP, Caspase-3, Beta-actin).

Workflow:

-

Seeding: Plate SH-SY5Y cells at

cells/well in 96-well plates (viability) or 6-well plates (Western blot). Differentiate with Retinoic Acid (10 µM) for 5 days to induce neuronal phenotype. -

Pre-Treatment (Optional): Pre-incubate with L-Serine (varying concentrations: 50 µM – 1000 µM) for 1 hour.

-

Toxic Challenge: Add BMAA (typically 500 µM - 3 mM) to the culture media.

-

Experimental Arm 1: Vehicle Control.

-

Experimental Arm 2: BMAA only.

-

Experimental Arm 3: BMAA + L-Serine (1:10 molar ratio).

-

Experimental Arm 4: BMAA + L-Serine (1:100 molar ratio).

-

-

Incubation: Incubate for 24–48 hours.

-

Readout 1 (Viability): Perform MTT or LDH release assay.

-

Readout 2 (Mechanism): Lyse cells and perform Western Blot for CHOP (C/EBP homologous protein) and Cleaved Caspase-3 .

Validation Criteria:

-

Success: BMAA treatment significantly upregulates CHOP/Caspase-3. Co-treatment with L-Serine dose-dependently reduces these markers back to baseline levels.

Visualization: Experimental Logic Flow

Caption: Standardized workflow for validating L-serine neuroprotection in vitro. The critical endpoint is the suppression of CHOP expression in the Rescue Arm (Blue).

Part 4: Clinical Translation & Evidence

Summary of Key Clinical Data

The following table synthesizes data from Phase I/II clinical trials regarding safety and efficacy.

| Disease Indication | Trial Phase | Dosing Regimen | Key Findings | Reference |

| ALS (Sporadic) | Phase I | 0.5g, 2.5g, 7.5g, or 15g BID (Oral) | Safe up to 15g BID.[4][11][12][13] Dose-dependent reduction in ALSFRS-R decline (34% reduction in slope).[13] | [Levine et al., 2017] |

| HSAN1 | Pilot / Phase II | 400 mg/kg/day | Significant reduction in plasma 1-deoxysphingolipids. Improved sensory function in some patients.[14] | [Garofalo et al., 2011] |

| Alzheimer's | Phase IIa | 15g BID | Ongoing. Assessing cognitive decline and volumetric MRI changes. | [NCT03062449] |

Dosing Strategy

-

Safety Profile: L-serine is Generally Recognized As Safe (GRAS) by the FDA.

-

Therapeutic Window: Human trials suggest a high dose is required for neuroprotection (approx. 30g/day total). This is likely due to the need to achieve high cytosolic concentrations to outcompete BMAA or drive the low-affinity mutant SPT enzyme.

-

Biomarkers:

References

-

Levine, T. D., et al. (2017). Phase I clinical trial of safety of L-serine for ALS patients. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration.[11][13]

-

[Link]

-

-

Dunlop, R. A., et al. (2013). The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of L-Serine Causing Protein Misfolding and Aggregation.[3] PLOS ONE.[3]

-

Garofalo, K., et al. (2011). Oral L-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1.[7][14] Journal of Clinical Investigation.[14]

-

[Link]

-

-

Metcalf, J. S., et al. (2017).

-

[Link]

-

-

ClinicalTrials.gov.L-Serine Treatment for Early Alzheimer's Disease (NCT03062449).

-

[Link]

-

Sources

- 1. Roles of l-serine and sphingolipid synthesis in brain development and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of l-Serine Causing Protein Misfolding and Aggregation | PLOS One [journals.plos.org]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. researchgate.net [researchgate.net]

- 6. ScholarWorks@Arcadia - Capstone Showcase: How The Amino Acid L-Serine Provides Neuroprotection Against L-BMAA Induced Alzheimer’s Disease [scholarworks.arcadia.edu]

- 7. Oral l-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical and metabolic consequences of L-serine supplementation in hereditary sensory and autonomic neuropathy type 1C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical and metabolic consequences of L-serine supplementation in hereditary sensory and autonomic neuropathy type 1C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase I clinical trial of safety of L-serine for ALS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. neurology.org [neurology.org]

- 14. Hereditary Sensory and Autonomic Neuropathy (HSAN1) | NeuropathyCommons [neuropathycommons.org]

Methodological & Application

Quantitative Analysis of Protein Phosphorylation Dynamics Using 15N Metabolic Labeling and Mass Spectrometry

Application Note & Protocol

Abstract

Protein phosphorylation is a critical post-translational modification (PTM) that governs a vast array of cellular processes, from signal transduction to cell cycle control. Understanding the dynamic nature of the phosphoproteome is essential for elucidating disease mechanisms and developing targeted therapeutics. This guide provides a comprehensive framework for the experimental design and execution of quantitative phosphoproteomics studies using stable isotope labeling with ¹⁵N. By metabolically incorporating a "heavy" nitrogen isotope into one cell population, researchers can achieve highly accurate relative quantification of phosphorylation changes when compared to an unlabeled ("light") control population. This method minimizes preparative and analytical variability by allowing samples to be combined at the earliest stage of processing.[1][2] We present detailed protocols for cell labeling, protein extraction, phosphopeptide enrichment, and mass spectrometry, alongside critical insights into experimental design and data analysis to ensure a robust and self-validating workflow.

Principle of the Method: The Power of Early Multiplexing

Mass spectrometry (MS)-based proteomics is the definitive tool for the large-scale analysis of proteins and their PTMs.[3] For quantitative studies, metabolic labeling strategies offer the highest accuracy by introducing a mass tag directly into the proteome in vivo.[4] In a typical ¹⁵N labeling experiment, two cell populations are cultured in parallel. The "control" or reference population is grown in standard "light" medium (containing ¹⁴N), while the "experimental" or treated population is grown in a medium where all nitrogen sources have been replaced with the heavy isotope, ¹⁵N.[5]

After a sufficient number of cell doublings to ensure near-complete incorporation of the ¹⁵N isotope, the two cell populations are combined. From this point forward, every sample preparation step—cell lysis, protein digestion, and phosphopeptide enrichment—is performed on the mixed sample. This co-processing is the key advantage of the technique, as it virtually eliminates quantitative errors arising from variations in sample handling.[1][2]

Inside the mass spectrometer, a peptide from the light sample is chemically identical to its heavy counterpart but differs in mass due to the incorporated ¹⁵N atoms. The mass difference depends on the number of nitrogen atoms in the peptide's amino acid sequence.[4][6] The instrument detects both the light and heavy peptide ions as a distinct pair. The ratio of their signal intensities in the mass spectrum directly reflects the relative abundance of that peptide—and by extension, its phosphorylation status—between the two original samples.[5]

Sources

- 1. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combining Metabolic ¹⁵N Labeling with Improved Tandem MOAC for Enhanced Probing of the Phosphoproteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomics - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Accurate quantitation of protein expression and site-specific phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

use of L-Serine-15N in conjunction with 13C labels for dual-isotope tracing

Application Note & Protocol

Title: Unraveling Metabolic Interplay: A Guide to Dual-Isotope Tracing with L-Serine-¹⁵N and ¹³C-Labeled Substrates

Abstract & Introduction: Beyond Single-Tracer Limitations

Metabolic reprogramming is a cornerstone of numerous pathologies, including cancer, and a critical consideration in drug development.[1] Stable Isotope-Resolved Metabolomics (SIRM) provides an unparalleled window into the dynamic nature of metabolic networks, allowing researchers to trace the fate of atoms through complex biochemical pathways.[2] While single-isotope tracing, often using ¹³C-glucose, has been foundational in mapping central carbon metabolism, it often leaves critical questions unanswered, particularly at the interface of distinct metabolic branches. This guide details the rationale, application, and protocol for a powerful dual-isotope tracing strategy employing L-Serine-¹⁵N in conjunction with a ¹³C-labeled carbon source (e.g., [U-¹³C₆]-glucose).

This dual-labeling approach moves beyond simple carbon tracking to simultaneously elucidate the flux through serine/glycine one-carbon metabolism and its integration with glycolysis. L-Serine is not merely a proteinogenic amino acid; it is a central node, donating one-carbon units essential for the synthesis of nucleotides, methylation reactions, and the production of antioxidants like glutathione.[3] By tracing both the nitrogen (¹⁵N) from exogenous serine and the carbon (¹³C) from a central source like glucose, we can deconvolve the contributions of extracellular uptake versus de novo synthesis and precisely map the downstream fate of both atoms. This level of detail is crucial for identifying metabolic vulnerabilities and understanding the mechanism of action for drugs targeting these pathways.[4][5]

The Scientific Rationale: Why a Dual-Isotope Strategy?

The core advantage of this dual-tracer system lies in its ability to resolve ambiguity. Consider the synthesis of glycine, a key component of glutathione and a precursor for purine synthesis.

-

With ¹³C-Glucose alone: Observing ¹³C₂-glycine confirms that it was synthesized de novo from glucose, which is first incorporated into serine (M+3) and then converted to glycine (M+2).[6] However, this experiment cannot distinguish this newly synthesized glycine from glycine derived from the breakdown of pre-existing, unlabeled serine or from direct uptake.

-

With L-Serine-¹⁵N alone: Observing ¹⁵N-glycine confirms that it was derived directly from serine via the serine hydroxymethyltransferase (SHMT) reaction.[7] However, it doesn't inform us about the origin of the serine carbon backbone itself—was it taken up from the extracellular environment or newly synthesized?

By combining [U-¹³C₆]-glucose and L-Serine-¹⁵N , we can simultaneously answer these questions. The appearance of different isotopologues (molecules that differ only in their isotopic composition) allows for a precise dissection of metabolic flux.

Key Metabolic Questions Addressed:

-

De Novo Serine Synthesis vs. Uptake: Quantify the flux of glycolytic intermediates into the serine synthesis pathway (SSP) by measuring ¹³C₃-serine enrichment.[6]

-

Serine Contribution to One-Carbon Pool: Directly measure the conversion of serine to glycine by tracking the transfer of the ¹⁵N label.

-

Intersection of Pathways: Determine if the serine being used for glycine synthesis is primarily from the extracellular pool (¹⁵N₁, ¹³C₀-glycine) or from the de novo synthesized pool (¹⁵N₁, ¹³C₂-glycine), assuming the ¹⁵N-serine is provided exogenously while ¹³C-glucose traces endogenous synthesis.

-

Nitrogen and Carbon Fate: Track the separate fates of serine's nitrogen and carbon atoms into downstream pathways like nucleotide synthesis, the methionine cycle, and glutathione production.[8]

Visualizing the Metabolic Network

Understanding the flow of isotopes is critical for experimental design and data interpretation. The following diagram illustrates the key metabolic pathways involved in this dual-tracing strategy.

Sources

- 1. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metsol.com [metsol.com]

- 5. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

sample preparation workflows for L-Serine-15N based metabolomics

Application Note: High-Fidelity Sample Preparation for L-Serine-15N Metabolomics

Executive Summary

This guide details the end-to-end workflow for stable isotope tracing using L-Serine-(

Mechanistic Grounding: The Serine Nitrogen Hub

Before beginning sample preparation, it is critical to understand the fate of the

Key Tracing Pathways:

-

Purine Biosynthesis: Serine converts to Glycine via Serine Hydroxymethyltransferase (SHMT).[1][2] This Glycine—carrying the

N label—is incorporated intact into the purine ring (Position N7). -

Transsulfuration: Serine condenses with Homocysteine to form Cystathionine, which is cleaved to Cysteine.[3][4][5][6] The carbon skeleton and nitrogen of Cysteine are derived from Serine.[6]

-

Sphingolipid Synthesis: Serine condenses with Palmitoyl-CoA (via Serine Palmitoyltransferase) to form 3-ketosphinganine, initiating sphingolipid synthesis. The nitrogen atom is retained.

Visualization: L-Serine-15N Fate Map

Caption: Figure 1. Metabolic fate of L-Serine-15N. Blue indicates the tracer; Red/Green/Yellow indicate major downstream labeled pools. Note that folate cycle intermediates receive Carbon (from Serine-3C) but not Nitrogen.

Pre-Analytical Experimental Design

Media Formulation (Critical)

Standard Fetal Bovine Serum (FBS) contains ~100-200 µM L-Serine. Using standard FBS will dilute your tracer, making isotopic enrichment calculation impossible.

-

Requirement: You must use Dialyzed FBS (dFBS) for at least 12–24 hours prior to labeling to wash out intracellular unlabeled serine pools.

-

Base Media: Use custom DMEM/RPMI lacking Serine, Glycine, and Glucose (add back labeled Serine and unlabeled Glucose/Glycine as needed).

Tracer Concentration

-

Physiological: 0.4 mM (400 µM) L-Serine-(

N). -